molecular formula C15H10ClF2NO2 B300261 N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Katalognummer B300261
Molekulargewicht: 309.69 g/mol
InChI-Schlüssel: OBPYMVJYULJWMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a selective inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is a key enzyme involved in the regulation of protein degradation, cell motility, and immune response. ACY-1215 has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.

Wirkmechanismus

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide selectively inhibits HDAC6, which is involved in the regulation of protein degradation and cell motility. HDAC6 inhibition by N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide leads to the accumulation of misfolded proteins, which triggers the unfolded protein response and induces apoptosis in cancer cells. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide also inhibits the migration and invasion of cancer cells by disrupting the microtubule network. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide modulates the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to induce the accumulation of misfolded proteins in cancer cells, leading to apoptosis. It also disrupts the microtubule network, inhibiting the migration and invasion of cancer cells. In autoimmune diseases, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines. N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has also been shown to enhance the efficacy of other cancer therapies, such as bortezomib and lenalidomide.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide is its selectivity for HDAC6, which reduces off-target effects. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability. However, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. It also has a short half-life, which may limit its efficacy in some applications.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide. One area of focus is the optimization of the synthesis method to increase yield and purity. Another direction is the development of new formulations to improve solubility and bioavailability. In addition, further preclinical studies are needed to investigate the efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in combination with other cancer therapies. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide in humans.

Synthesemethoden

The synthesis of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 4-acetylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then treated with an amine to form the final product. The synthesis method has been optimized to yield high purity and high yield of N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models for the treatment of various cancers, including multiple myeloma, lymphoma, and leukemia. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. In preclinical studies, N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide has been shown to inhibit tumor growth, induce apoptosis, and enhance the efficacy of other cancer therapies. It has also been shown to modulate the immune response and reduce inflammation in autoimmune diseases.

Eigenschaften

Produktname

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

Molekularformel

C15H10ClF2NO2

Molekulargewicht

309.69 g/mol

IUPAC-Name

N-(4-acetylphenyl)-2-chloro-4,5-difluorobenzamide

InChI

InChI=1S/C15H10ClF2NO2/c1-8(20)9-2-4-10(5-3-9)19-15(21)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)

InChI-Schlüssel

OBPYMVJYULJWMP-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Kanonische SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.